molecular formula C14H25NO4 B3030484 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate CAS No. 912444-90-7

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

Cat. No. B3030484
M. Wt: 271.35
InChI Key: BGYFVOHWJYYBER-UHFFFAOYSA-N
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Description

The compound 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as tert-butyl groups and azepane rings, which are seven-membered heterocycles containing nitrogen. These compounds are of interest due to their potential pharmaceutical applications, particularly as intermediates in the synthesis of drugs like Rho-kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds involves starting from commercially available amines and employing intramolecular cyclization techniques. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho-kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol . This method demonstrates the utility of intramolecular reactions in constructing complex cyclic structures from simpler precursors.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was found to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Similarly, the chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, also features a bicyclo[2.2.2]octane structure with lactone and piperidine groups . These analyses are crucial for confirming the stereochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate. However, the synthesis of structurally related compounds suggests that intramolecular cyclization reactions are key to forming the azepane ring. The lactonization reactions mentioned in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart are examples of such cyclizations.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and density are reported for the synthesized compounds. For example, the monoclinic space group P21/c with a density of 1.350 g/cm3 at 123 K was reported for one compound , while the orthorhombic space group P212121 with a density of 4 g/cm3 at 90 K was reported for the chiral compound . These properties are important for understanding the material characteristics of the compounds, which can influence their behavior in a pharmaceutical context. Chemical properties such as reactivity and stability would be inferred from the functional groups present in the molecules, such as lactone and piperidine, which are known to participate in various chemical reactions.

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate” is a chemical compound used in the field of chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules .
    • Results or Outcomes : The outcomes of its use would also depend on the specific synthesis it is being used in. The product of the synthesis would be determined by the other reagents and conditions used .
  • Synthesis of Biologically Active Natural Products

    • Application : A compound similar to “1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate”, namely “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- {[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
    • Method of Application : The synthesis involved starting from simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
    • Results or Outcomes : The newly synthesized compounds were characterized by spectral data .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl azepane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)11-7-6-9-15(10-8-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFVOHWJYYBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735702
Record name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate

CAS RN

912444-90-7
Record name 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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